An In-depth Technical Guide to (S)-(-)-4-Oxo-2-azetidinecarboxylic Acid: Properties, Structure, and Applications
An In-depth Technical Guide to (S)-(-)-4-Oxo-2-azetidinecarboxylic Acid: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-4-Oxo-2-azetidinecarboxylic acid is a chiral, non-proteinogenic amino acid derivative featuring a strained four-membered β-lactam ring. This structural motif is of significant interest in medicinal chemistry, rendering the molecule a valuable building block for the synthesis of a variety of pharmacologically active compounds. Its primary applications lie in the development of novel β-lactam antibiotics, such as carbapenems, and as a key intermediate in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists, which are under investigation for a range of neurological disorders. This technical guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, and significant applications of (S)-(-)-4-Oxo-2-azetidinecarboxylic acid, along with generalized experimental protocols and relevant biological pathway diagrams.
Chemical and Physical Properties
(S)-(-)-4-Oxo-2-azetidinecarboxylic acid is a white to light yellow powder.[1][2][3][4] Its key properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| Synonyms | (2S)-4-Oxoazetidine-2-carboxylic acid, L-Pyroaspartic acid | [1][2][5] |
| CAS Number | 16404-94-7 | [1][2][6] |
| Molecular Formula | C₄H₅NO₃ | [1][5][6] |
| Molecular Weight | 115.09 g/mol | [1][5][6] |
| Appearance | White to light yellow powder | [1][2][3][4] |
| Melting Point | 99 - 102 °C | [1][2][5] |
| Optical Rotation | [α]²⁰/D = -48° to -44° (c=1 in MeOH) | [1][2][3][4] |
| Purity | ≥97.5% (GC) | [2][3][4] |
| Predicted Boiling Point | 489.4 ± 38.0 °C | [5] |
| Predicted Density | 1.519 ± 0.06 g/cm³ | [5] |
| Predicted pKa | 3.19 ± 0.20 | [5] |
| Storage Temperature | 2-8°C | [5] |
Molecular Structure
The molecular structure of (S)-(-)-4-Oxo-2-azetidinecarboxylic acid consists of a four-membered azetidinone (β-lactam) ring with a carboxylic acid group at the 2-position, with the stereochemistry at this chiral center being (S).
Crystal Structure
The crystal structure of (S)-(-)-4-Oxo-2-azetidinecarboxylic acid has been determined using powder synchrotron X-ray diffraction data.[7] The crystals are orthorhombic and belong to the P212121 space group.[7] The four-membered ring is strained, a key feature contributing to its reactivity as a synthetic intermediate.[7] The crystal structure is stabilized by intermolecular hydrogen bonds, forming an extended ribbon-like supramolecular structure.[7]
Experimental Protocols
The following sections provide generalized methodologies for the synthesis, purification, and characterization of (S)-(-)-4-Oxo-2-azetidinecarboxylic acid. Specific reaction conditions and yields may vary and require optimization.
Synthesis
(S)-(-)-4-Oxo-2-azetidinecarboxylic acid can be prepared from L-aspartic acid.[7] A common synthetic strategy involves the formation of a protected β-lactam intermediate followed by oxidative cleavage. A representative, generalized workflow is provided below.
Step 1: Protection and Cyclization of L-Aspartic Acid
-
Protect the amino and side-chain carboxyl groups of L-aspartic acid. For example, the amino group can be protected with a Boc or Cbz group, and the side-chain carboxyl group can be esterified.
-
Activate the α-carboxyl group.
-
Induce intramolecular cyclization to form the protected 4-oxo-2-azetidinecarboxylate derivative.
Step 2: Alternative Synthesis via Oxidation An alternative route involves the oxidation of a precursor like 4-vinyl-2-azetidinone.[7]
-
Dissolve the protected 4-vinyl-azetidin-2-one derivative in a suitable solvent mixture, such as dichloromethane and methanol, and cool to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating the reaction is complete.
-
Quench the reaction with a reducing agent, such as triphenylphosphine or dimethyl sulfide, to work up the ozonide intermediate.[8]
-
Subsequent workup and deprotection steps will yield the target carboxylic acid.
Step 3: Deprotection
-
Remove the protecting groups under appropriate conditions (e.g., acidolysis for Boc groups, hydrogenolysis for Cbz and benzyl esters).
-
Isolate the crude (S)-(-)-4-Oxo-2-azetidinecarboxylic acid.
Purification
The primary method for purifying solid organic compounds like (S)-(-)-4-Oxo-2-azetidinecarboxylic acid is recrystallization.[9][10][11][12]
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[9] Water or mixed aqueous-organic solvent systems are often suitable for polar molecules like this.
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen boiling solvent to form a saturated solution.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.[13]
-
Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature, and then potentially in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities and then dry them under vacuum.
Characterization
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.[14]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[14]
Expected ¹H NMR Spectrum:
-
-COOH Proton: A broad singlet typically observed far downfield (>10 ppm), which is exchangeable with D₂O.[15]
-
α-Proton (at C2): A multiplet, likely a doublet of doublets, due to coupling with the two protons on C3.
-
β-Protons (at C3): Two distinct multiplets, as they are diastereotopic, each coupling with the α-proton and with each other (geminal coupling).
-
-NH Proton: A broad singlet or multiplet, also exchangeable with D₂O.
Expected ¹³C NMR Spectrum:
-
Carbonyl Carbon (-C=O in lactam): A signal in the range of 165-175 ppm.
-
Carboxyl Carbon (-COOH): A signal in the range of 170-185 ppm.[15]
-
α-Carbon (C2): A signal in the range of 50-60 ppm.
-
β-Carbon (C3): A signal further upfield.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[15]
-
N-H Stretch (Lactam): A moderate peak around 3200-3300 cm⁻¹.
-
C=O Stretch (β-Lactam): A strong, sharp absorption at a characteristically high wavenumber, typically 1730-1780 cm⁻¹, due to ring strain.[16]
-
C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹ (for the hydrogen-bonded dimer).[15]
-
C-O Stretch (Carboxylic Acid): A peak in the 1320-1210 cm⁻¹ region.[17]
Experimental and Logical Workflows
The following diagrams illustrate generalized workflows for the synthesis and characterization of (S)-(-)-4-Oxo-2-azetidinecarboxylic acid and its role in the inhibition of the NMDA receptor signaling pathway.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. rupress.org [rupress.org]
- 4. mdpi.com [mdpi.com]
- 5. 16404-94-7 CAS MSDS ((S)-(-)-4-OXO-2-AZETIDINECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. [PDF] Ozonolysis of some complex organic substrates in flow | Semantic Scholar [semanticscholar.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Purifying Compounds by Recrystallization | Semantic Scholar [semanticscholar.org]
- 12. mt.com [mt.com]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 14. myneni.princeton.edu [myneni.princeton.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spectroscopyonline.com [spectroscopyonline.com]
